(5-Bromopyrimidin-2-yl)methanol
Overview
Description
(5-Bromopyrimidin-2-yl)methanol is a brominated pyrimidine derivative. Pyrimidines are a class of aromatic heterocyclic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis Analysis
- The synthesis of 5-bromopyrimidine derivatives has been achieved through various methods. One approach is the hydrolysis of 2-t-butyl-5-halopyrimidine (halogen=bromine or chlorine) with sodium methoxide in methanol, yielding 2-t-butyl-5-hydroxypyrimidine. This process significantly reduces side products such as 2-t-butylpyrimidine, especially in the case of the bromo derivative, with the use of catalytic amounts of elemental sulfur (Pews, 1990).
Molecular Structure Analysis
- The molecular structure of related bromopyrimidine compounds has been characterized using various techniques such as X-ray crystallography. For instance, a study on Schiff base compounds related to bromopyrimidines reveals molecules adopting a trans configuration with respect to the C=N double bond. The benzene and pyridine rings in these compounds are nearly coplanar (Wang, Nong, Sht, Qi, 2008).
Chemical Reactions and Properties
- Bromopyrimidines undergo various chemical reactions, such as dehalogenation and hydroxymethylation when irradiated with UV light in methanol. This process is influenced by the presence of amines, which can increase the rate of dehalogenation (Nasielski, Kirsch-Demesmaeker, Nasielski‐Hinkens, 1972).
Physical Properties Analysis
- The physical properties of bromopyrimidines and their derivatives can be influenced by their molecular structure. For example, the dihedral angle between pyridine and imidazole rings in a related compound was found to be 72.32°, impacting the compound's physical characteristics (Moon, Kim, Park, 2011).
Chemical Properties Analysis
- The chemical properties of 5-bromopyrimidine derivatives can be explored through their interactions in various reactions. For example, their use in palladium-catalyzed cross-coupling reactions for the synthesis of various substituted pyrimidine compounds has been documented (Goodby, Hird, Lewis, Toyne, 1996).
Scientific Research Applications
Application in Pharmaceutical Chemistry
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: “(5-Bromopyrimidin-2-yl)methanol” is used as an intermediate in the synthesis of certain pharmaceutical compounds . It’s particularly used in the preparation of a 5-Bromopyrimidine compound, which is an important medicine intermediate .
- Methods of Application or Experimental Procedures: The preparation method involves several steps including over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction . The target product is obtained through these steps .
- Results or Outcomes: The method provides a novel processing step for the preparation of this medicine intermediate. The method is desirable because it uses raw materials that are easy to obtain, it’s easy to operate, the reaction is easily controllable, and the overall yield of synthesis is suitable .
Use as a Building Block in Organic Synthesis
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “(5-Bromopyrimidin-2-yl)methanol” is often used as a building block in the synthesis of various organic compounds . It’s particularly useful due to its high GI absorption, BBB permeance, and solubility .
- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the target compound being synthesized. Generally, “(5-Bromopyrimidin-2-yl)methanol” can be used in reactions such as nucleophilic substitutions or coupling reactions to form new bonds and create a wide range of organic compounds .
Safety And Hazards
properties
IUPAC Name |
(5-bromopyrimidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHVXSBXNUJBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608669 | |
Record name | (5-Bromopyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyrimidin-2-yl)methanol | |
CAS RN |
22433-12-1 | |
Record name | (5-Bromopyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Bromopyrimidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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